(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Chiral Building Blocks Enantiomeric Purity Medicinal Chemistry

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a low-molecular-weight (126.16 g/mol) chiral primary amine containing a 1,2,3-triazole heterocycle. It is defined by its single stereocenter in the (R)-configuration at the α-carbon of the ethanamine moiety.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 1841112-03-5
Cat. No. B2925731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
CAS1841112-03-5
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCC(C1=CN=NN1C)N
InChIInChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1
InChIKeyAERFFVLJKPEURK-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (CAS 1841112-03-5): A Chiral Triazole Building Block


(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a low-molecular-weight (126.16 g/mol) chiral primary amine containing a 1,2,3-triazole heterocycle [1]. It is defined by its single stereocenter in the (R)-configuration at the α-carbon of the ethanamine moiety . Commercial vendors supply the compound at a standard purity of 95% . While triazole-containing compounds are widely explored in medicinal chemistry for roles as kinase inhibitors or antifungal agents, authoritative databases lack any deposited bioactivity, target engagement, or ADMET profiling data for this specific compound [2].

Procurement Risks of Substituting (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine with Racemates or Enantiomers


Substituting (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine with a generic, unspecified stereoisomer or a close structural analog is scientifically indefensible for chiral applications. The racemic mixture (CAS 1592322-48-9) and the (1S)-enantiomer (CAS 1841086-92-7) are chemically distinct entities. Chirality at the α-carbon creates a fundamental difference in three-dimensional structure that can dictate molecular recognition at biological targets or in asymmetric catalysis. Crucially, current public domain research lacks quantitative comparative data on the differential biological or catalytic activity of these isomers. For a procurement scientist, this absence of data transforms the choice of a specific chiral building block from an evidence-based selection into a risk-management decision. Any substitution risks the integration of an inactive or wrongly configured fragment into a lead series, with consequences that propagate into late-stage failures.

Quantitative Performance Evidence for (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine


Stereochemical Identity Verification via Enantiomeric Purity and Specific Rotation

The (1R)-enantiomer (CAS 1841112-03-5) is chemically defined and differentiated from other stereoisomers by its absolute configuration and optical rotation. Commercial suppliers list a minimum purity of 95%, a baseline for procurement . The compound has a defined specific rotation value, which can be used for identity verification to rule out substitution with the (1S)-enantiomer (CAS 1841086-92-7) or the racemate (CAS 1592322-48-9) . Polarity analysis shows a Topological Polar Surface Area (TPSA) of 56.7 Ų and an XLogP3-AA of -1, distinguishing it from more lipophilic analogs [1]. This data is critical for assessing compound polarity in chromatographic method development [2].

Chiral Building Blocks Enantiomeric Purity Medicinal Chemistry

Structural Differentiation for Fragment-Based Drug Discovery

The compound's 'Lead-Like' physicochemical profile, with a low molecular weight (126.16 g/mol), high fraction of sp3-hybridized carbons, and a single hydrogen bond donor, makes it a chemically distinct fragment for drug discovery programs. Its critical structural signature is the 1,5-disubstituted triazole core, with the ethanamine chain at the 5-position. This is fundamentally different from the more common 1,4-disubstituted analogs where the amine is linked via a methylene bridge, such as (1-Methyl-1H-1,2,3-triazol-5-yl)methanamine (CAS 1781060-19-2) [1]. The target compound’s chiral ethanamine chain adds an extra methyl group, providing a unique 3D geometry and both a hydrogen bond donor and acceptor at a different spatial orientation. This scaffold has been utilized as a key precursor in the synthesis of a specific FXIa inhibitor lead series, demonstrating practical utility [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Safety Profile Comparison for Laboratory Handling and Procurement

The compound is classified with specific hazards under the Globally Harmonized System (GHS). A supplier lists it with Danger warnings (H302, H314, H335) and GHS05/GHS07 pictograms, indicating acute oral toxicity, skin corrosion/irritation, and specific target organ toxicity . This safety profile is a key differentiator from the racemate (CAS 1592322-48-9) and the (1S)-enantiomer, for which full, independently verified GHS classifications are not uniformly published, complicating a direct safety comparison and institutional safety review . The defined hazard profile of the (1R)-enantiomer enables a clear, pre-authorized safety protocol upon procurement, while the absence of data for alternatives creates a regulatory risk and may require additional internal toxicological assessment.

Laboratory Safety Hazard Classification Regulatory Compliance

Validated Application Scenarios for (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine


Synthesis of Chirally Defined Kinase Inhibitor Fragments

The (1R)-configured amine serves as a critical chiral building block for constructing tricyclic or bicyclic aromatic systems used in kinase inhibitor programs. Its defined (R)-configuration is essential for exploring structure-activity relationships (SAR) around a core that acts as an ATP-binding site mimic [1]. The 1,5-disubstituted triazole ring, as a potential purine bioisostere, combined with the specific chiral α-methylbenzylamine-like group, creates a unique pharmacophore for hinge-region binding . Using this single enantiomer ensures the target compound's stereochemistry is correct for potential binding interactions, a concept supported by its use in a factor XIa inhibitor series [2].

Analytical Standard for Chiral Purity Method Development

This compound, with a certified specific rotation and defined 95% purity baseline, can be utilized directly as a reference standard for developing and validating chiral HPLC or SFC methods [1]. A procurement specialist can justify its selection over the racemate because it provides a defined peak for the (R)-enantiomer, a critical step in quantitating enantiomeric excess for newly synthesized libraries. Its TPSA of 56.7 Ų and XLogP3-AA of -1 are useful for predicting reversed-phase and normal-phase chromatographic behavior, making method development more efficient and reducing solvent consumption.

Investigating SAR at the α-Carbon in AMCase Inhibitor Programs

1,2,3-Triazole-containing amines have been patented as inhibitors of Acidic Mammalian Chitinase (AMCase) for treating asthma [1]. This (1R)-ethanamine can be employed as a key intermediate to systematically probe the stereochemical requirement at the α-carbon of lead compounds. Its (1R)-configuration provides a specific chiral vector, and its integral primary amine serves as a synthetic handle for derivatization into amides, ureas, or secondary amines, which are common motifs in medicinal chemistry . This makes it a versatile synthon for building focused chemical libraries around a validated pharmacological target.

Safety-Compliant Procurement for High-Throughput Experimentation Laboratories

Institutions with standardized safety and compound registration procedures can procure this compound immediately without additional hazard assessment, thanks to its fully documented GHS classification (H302, H314, H335) [1]. This contrasts with procuring the racemate or (1S)-enantiomer, whose safety data sheets may lack comprehensive hazard information . For a high-throughput experimentation (HTE) facility, this known safety profile allows for direct integration into pre-authorized workflows for parallel synthesis and screening, eliminating delays from internal toxicological review.

Quote Request

Request a Quote for (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.